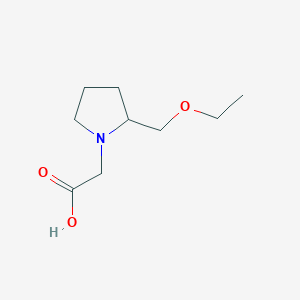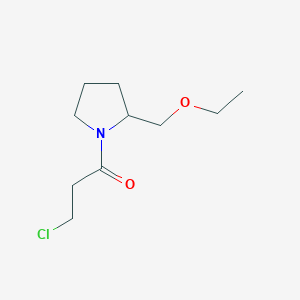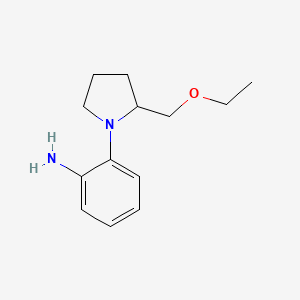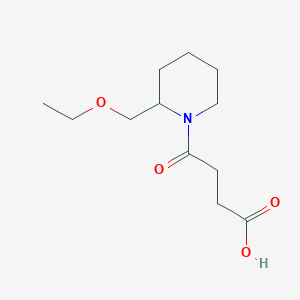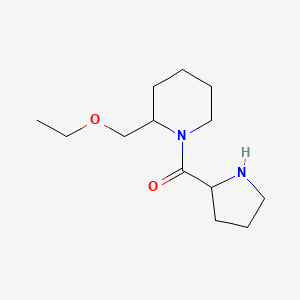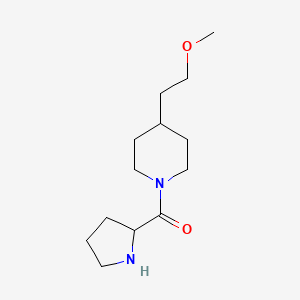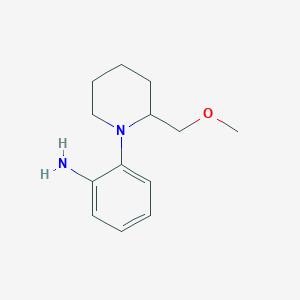
1-Carboximidamid-2-(Ethoxymethyl)piperidin
Übersicht
Beschreibung
Molecular Structure Analysis
The structural parameters of the piperidine ring in 2-(Ethoxymethyl)piperidine-1-carboximidamide agree very well with the data obtained from the X-ray analysis of the urea bis(piperidin-1-yl)methanone . In both crystal structures, the piperidine rings adopt a chair conformation .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 1-Carboximidamid-2-(Ethoxymethyl)piperidin:
Antitumoraktivität
Piperidinderivate, einschließlich this compound, haben in der Antitumorforschung Potenzial gezeigt. Sie können verschiedene biologische Prozesse induzieren, wie z. B. die Freisetzung reaktiver Sauerstoffspezies (ROS), die Aktivierung des mitochondrialen Cytochrom C und die Modulation von Proteinen, die an der Apoptose beteiligt sind, wie z. B. Bax und Bcl-2 .
Synthese komplexer Moleküle
Diese Verbindungen dienen als Schlüsselintermediate bei der Synthese komplexerer Moleküle. Sie sind an intra- und intermolekularen Reaktionen beteiligt, die zu verschiedenen substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen führen .
Wirkmechanismus
Target of Action
The primary targets of 2-(Ethoxymethyl)piperidine-1-carboximidamide are EGFR (Epidermal Growth Factor Receptor) , BRAF (B-Raf Proto-Oncogene) , and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
2-(Ethoxymethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . Additionally, it has potent inhibitory activity against BRAFV600E, a mutated form of BRAF, with IC50 values of 49 and 40nM . It also demonstrates potent anti-CDK2 action with an IC50 value of 12nM .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 2-(Ethoxymethyl)piperidine-1-carboximidamide affects multiple biochemical pathways involved in cell proliferation and survival . By inhibiting these proteins, the compound disrupts the signaling pathways they are involved in, leading to reduced cell proliferation and increased cell death .
Result of Action
The result of the action of 2-(Ethoxymethyl)piperidine-1-carboximidamide is a reduction in cell proliferation and an increase in cell death . This is due to the compound’s inhibitory effects on EGFR, BRAF, and CDK2, which disrupt the signaling pathways these proteins are involved in .
Biochemische Analyse
Biochemical Properties
2-(Ethoxymethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity with varying degrees of potency . These interactions are crucial as they can influence various cellular processes and pathways, making 2-(Ethoxymethyl)piperidine-1-carboximidamide a potential candidate for therapeutic applications.
Cellular Effects
The effects of 2-(Ethoxymethyl)piperidine-1-carboximidamide on various types of cells and cellular processes are profound. This compound has been observed to exhibit antiproliferative activity against several cancer cell lines, including MCF-7, HT-29, and Panc-1 . It influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, 2-(Ethoxymethyl)piperidine-1-carboximidamide affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment.
Molecular Mechanism
At the molecular level, 2-(Ethoxymethyl)piperidine-1-carboximidamide exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting the activity of enzymes such as EGFR, BRAF, and CDK2 . This inhibition leads to a cascade of molecular events that result in changes in gene expression and cellular function. The compound’s ability to inhibit these enzymes makes it a potent agent in disrupting cancer cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethoxymethyl)piperidine-1-carboximidamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its stability over extended periods, allowing for consistent experimental results
Dosage Effects in Animal Models
The effects of 2-(Ethoxymethyl)piperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised. These dosage-dependent effects are crucial for determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
2-(Ethoxymethyl)piperidine-1-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and metabolite levels, impacting the overall metabolic state of the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Ethoxymethyl)piperidine-1-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall efficacy and toxicity. Studying these transport mechanisms provides insights into the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-(Ethoxymethyl)piperidine-1-carboximidamide is critical for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action.
Eigenschaften
IUPAC Name |
2-(ethoxymethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-13-7-8-5-3-4-6-12(8)9(10)11/h8H,2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKZTKWOQMATSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





